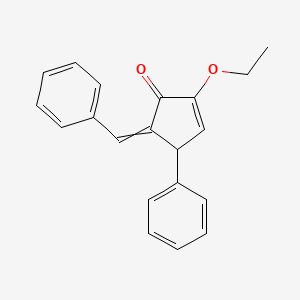
5-Benzylidene-2-ethoxy-4-phenylcyclopent-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Benzylidene-2-ethoxy-4-phenylcyclopent-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a benzylidene group, an ethoxy group, and a phenyl group attached to a cyclopentene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidene-2-ethoxy-4-phenylcyclopent-2-en-1-one typically involves the condensation of benzaldehyde derivatives with cyclopentanone derivatives under basic or acidic conditions. Common reagents used in the synthesis include sodium hydroxide or hydrochloric acid as catalysts. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
5-Benzylidene-2-ethoxy-4-phenylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene or ethoxy groups, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted benzylidene or ethoxy derivatives.
科学的研究の応用
5-Benzylidene-2-ethoxy-4-phenylcyclopent-2-en-1-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Benzylidene-2-ethoxy-4-phenylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-Benzylidenethiazolidine-2,4-dione: Known for its biological activities, including anticancer and anti-inflammatory properties.
2,5-Bis(4-methylbenzylidene)cyclopentanone:
4-Benzylidene-2-phenyloxazolin-5-one: Studied for its photochemical properties and potential use in photodynamic therapy.
Uniqueness
5-Benzylidene-2-ethoxy-4-phenylcyclopent-2-en-1-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy group, in particular, differentiates it from other benzylidene derivatives, potentially leading to unique interactions with molecular targets and novel applications in various fields.
特性
CAS番号 |
647024-77-9 |
|---|---|
分子式 |
C20H18O2 |
分子量 |
290.4 g/mol |
IUPAC名 |
5-benzylidene-2-ethoxy-4-phenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C20H18O2/c1-2-22-19-14-17(16-11-7-4-8-12-16)18(20(19)21)13-15-9-5-3-6-10-15/h3-14,17H,2H2,1H3 |
InChIキー |
ZAPNWCCUKZOUDN-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(C(=CC2=CC=CC=C2)C1=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Oxazole, 4,5-dihydro-2-phenyl-4-[2-(phenylseleno)ethyl]-, (4S)-](/img/structure/B12599075.png)
![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-phenyl-](/img/structure/B12599081.png)
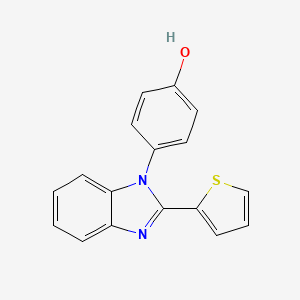
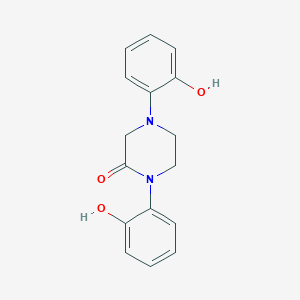

![Phenol, 4-[(acetyloxy)amino]-2,6-dinitro-](/img/structure/B12599098.png)

![2,4,6-Tris[2-(trichlorosilyl)ethenyl]-1,3,5,2,4,6-triazatriborinane](/img/structure/B12599107.png)
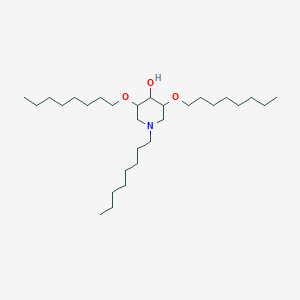

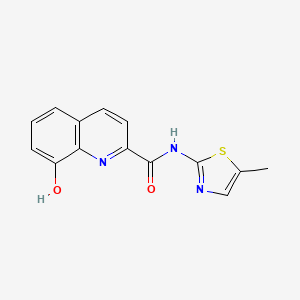
![N-{4-[2-Methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-1,3-thiazol-2-yl}acetamide](/img/structure/B12599132.png)
![[2-(3-Hydroxypropoxy)-2-oxoethyl]phosphonic acid](/img/structure/B12599136.png)
![2-Chloro-1-[2-(dimethylamino)-1,3-selenazol-5-yl]ethan-1-one](/img/structure/B12599149.png)
